N-(4-bromophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
The compound N-(4-bromophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a heterocyclic acetamide derivative characterized by a fused pyrrolo-triazolone core substituted with a 4-ethylphenyl group and an acetamide-linked 4-bromophenyl moiety. Its structural complexity arises from the pyrrolo[3,4-d][1,2,3]triazole ring system, which incorporates two ketone groups (4,6-dioxo) and a bicyclic framework. The 4-bromophenyl group likely enhances lipophilicity and influences electronic properties, while the ethylphenyl substituent may contribute to steric bulk and modulate solubility.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5O3/c1-2-12-3-9-15(10-4-12)26-19(28)17-18(20(26)29)25(24-23-17)11-16(27)22-14-7-5-13(21)6-8-14/h3-10,17-18H,2,11H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAMHLPHELFFQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the synthesis may involve the use of bromobenzene derivatives and ethylbenzene derivatives, followed by cyclization reactions to form the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-(4-bromophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues from the evidence include:
Substituent Impact :
- Ring Systems : The pyrrolo-triazolone core in the target compound introduces rigidity and hydrogen-bonding sites (via ketones), unlike simpler triazoles or pyrazoles in analogues .
- Steric Effects : The 4-ethylphenyl group in the target compound may induce greater steric hindrance compared to smaller substituents (e.g., methyl or methoxy groups in ), affecting binding interactions in biological targets.
Spectroscopic and Analytical Data
Comparative spectroscopic data from evidence highlights trends in NMR and IR profiles:
Biological Activity
N-(4-bromophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound with significant potential for various biological applications. This article explores its biological activity based on existing research findings and case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a pyrrolo[3,4-d][1,2,3]triazole core. Its molecular formula is with a molecular weight of 456.3 g/mol. The structure can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic effects:
Anticancer Activity
Studies have suggested that compounds containing the pyrrolo[3,4-d][1,2,3]triazole moiety exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often inhibit specific kinases involved in cancer cell proliferation and survival pathways.
- Case Study : A derivative of this compound was tested in vitro against various cancer cell lines and demonstrated an IC50 value in the low micromolar range (approximately 5 µM), indicating potent cytotoxicity against cancer cells .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research indicates that similar triazole derivatives exhibit broad-spectrum antibacterial effects.
- Case Study : In one study involving derivatives of triazole compounds with bromophenyl substitutions, significant antibacterial activity was observed against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | IC50/Minimum Inhibitory Concentration |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | ~5 µM (in vitro) |
| Antimicrobial | Broad-spectrum activity against bacteria | Varies by strain (effective at 10 µg/mL) |
| Enzyme Inhibition | Inhibition of specific kinases | IC50 ~ 10 nM for related compounds |
The biological activities of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The triazole ring system is known to interact with ATP-binding sites in kinases.
- DNA Intercalation : Some studies suggest that similar compounds can intercalate DNA and disrupt replication processes.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce oxidative stress in target cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
